molecular formula C13H18N4O5S B2859035 3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione CAS No. 1904343-07-2

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione

Cat. No.: B2859035
CAS No.: 1904343-07-2
M. Wt: 342.37
InChI Key: FSLRFQZVSHFPEN-UHFFFAOYSA-N
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Description

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione is a complex organic compound featuring a pyrazole ring, a pyrrolidine ring, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3,5-trimethyl-1H-pyrazole-4-yl sulfonyl chloride, which is then reacted with a pyrrolidine derivative under controlled conditions to form the intermediate. This intermediate is subsequently cyclized with an oxazolidine-2,4-dione derivative to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as solvent-free synthesis, microwave irradiation, and the use of catalysts like H3[PW12O40]/SiO2 can be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
  • 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono-2,4-pentanedione
  • 1,3,5-Trimethyl-1H-pyrazole-4-yl sulfonyl chloride

Uniqueness

3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione is unique due to its combination of three distinct ring systems and the presence of sulfonyl and oxazolidine functional groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the pyrrolidine ring, followed by cyclization to form the oxazolidine-2,4-dione moiety. Key steps include:

  • Sulfonylation : Reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with pyrrolidin-3-yl intermediates under cooled conditions (-15°C to -20°C) in dichloromethane with triethylamine as a base .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol or methanol to achieve >95% purity .
  • Standardization requires precise temperature control, solvent selection, and stoichiometric ratios to minimize side products.

Q. How can analytical techniques (e.g., NMR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify characteristic peaks for the sulfonyl-pyrrolidine group (δ ~3.5–4.0 ppm for pyrrolidine protons; δ ~110–130 ppm for pyrazole carbons) and oxazolidine-dione (δ ~4.8–5.2 ppm for the dione ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • XRD Crystallography : Resolve conformational ambiguities (e.g., puckering of the pyrrolidine ring) .

Q. What are the recommended protocols for evaluating the compound’s biological activity in vitro?

  • Methodological Answer :

  • Target Selection : Prioritize assays based on structural analogs (e.g., oxazolidine-diones often target enzymes like cyclooxygenase or kinases) .
  • Dose-Response Curves : Use concentrations ranging from 1 nM to 100 µM in cell-based assays (e.g., MTT for cytotoxicity) or enzymatic inhibition studies .
  • Controls : Include known inhibitors (e.g., indomethacin for COX assays) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reaction pathways and optimize synthesis?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16) to model sulfonylation and cyclization steps, identifying transition states and energy barriers .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for biological targets (e.g., kinases), guiding SAR modifications .
  • Machine Learning : Train models on reaction databases (e.g., USPTO) to predict optimal solvents/catalysts, reducing trial-and-error experimentation .

Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Use factorial designs to test variables (e.g., pH, temperature, cell line variability) and identify confounding factors .
  • Meta-Analysis : Compare data across multiple studies (e.g., PubChem BioAssay data) to discern trends or outliers .
  • Hirshfeld Surface Analysis : Investigate crystallographic packing effects that may alter bioavailability .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions, monitoring degradation via HPLC .
  • Metabolite Identification : Use liver microsomes (human/rat) and LC-MS/MS to detect phase I/II metabolites .
  • pH-Dependent Solubility : Measure solubility in buffers (pH 1.2–7.4) using shake-flask methods .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Analog Synthesis : Replace the 1,3,5-trimethylpyrazole group with bulkier aryl sulfonamides (e.g., 4-fluorophenyl) to assess steric effects .
  • Bioisosteric Replacement : Substitute the oxazolidine-dione with a thiazolidinedione to modulate electronic properties .
  • 3D-QSAR : Develop CoMFA/CoMSIA models to correlate substituent effects with activity .

Q. Methodological Notes

  • Safety : Diazomethane (used in sulfonylation) requires strict handling protocols (e.g., ethereal solutions, fume hoods) due to explosivity .
  • Data Validation : Cross-reference computational predictions with experimental results (e.g., DFT-optimized structures vs. XRD data) .
  • Ethical Reporting : Disclose all synthetic yields, purity metrics, and assay replicates to ensure reproducibility .

Properties

IUPAC Name

3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-8-12(9(2)15(3)14-8)23(20,21)16-5-4-10(6-16)17-11(18)7-22-13(17)19/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLRFQZVSHFPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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